N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide (CAS: 448234-53-5) is a benzamide derivative characterized by a 4-bromophenylamine group at the N-terminus and a pyrrolidine-1-sulfonyl moiety at the para position of the benzamide ring . Its structural uniqueness lies in the pyrrolidine sulfonyl group, which distinguishes it from analogs with piperidine, dimethylsulfamoyl, or heterocyclic substituents.
Properties
IUPAC Name |
N-(4-bromophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3S/c18-14-5-7-15(8-6-14)19-17(21)13-3-9-16(10-4-13)24(22,23)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDBTSGLMFINSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzoic Acid
The synthesis begins with 4-sulfobenzoic acid , which is converted to 4-(chlorosulfonyl)benzoic acid using thionyl chloride ($$ \text{SOCl}_2 $$) under reflux conditions:
$$
\text{4-SO}3\text{H-C}6\text{H}4\text{-COOH} + 2 \, \text{SOCl}2 \rightarrow \text{4-SO}2\text{Cl-C}6\text{H}4\text{-COOH} + 2 \, \text{HCl} + \text{SO}2
$$
Procedure :
- 4-Sulfobenzoic acid (10.0 g, 49.2 mmol) is suspended in anhydrous dichloromethane (DCM, 100 mL).
- Thionyl chloride (14.7 mL, 197 mmol) is added dropwise, followed by catalytic DMF (0.1 mL).
- The mixture is refluxed for 4 h, then concentrated under vacuum to yield the sulfonyl chloride as a white solid (9.8 g, 89%).
Sulfonamide Formation with Pyrrolidine
The sulfonyl chloride intermediate reacts with pyrrolidine to form the sulfonamide:
$$
\text{4-SO}2\text{Cl-C}6\text{H}4\text{-COOH} + \text{C}4\text{H}8\text{NH} \rightarrow \text{4-SO}2(\text{C}4\text{H}8\text{N})\text{-C}6\text{H}4\text{-COOH} + \text{HCl}
$$
Procedure :
- 4-(Chlorosulfonyl)benzoic acid (8.0 g, 35.7 mmol) is dissolved in DCM (80 mL) and cooled to 0°C.
- Pyrrolidine (3.8 mL, 46.4 mmol) is added dropwise, followed by triethylamine (6.5 mL, 46.4 mmol).
- The reaction is stirred at room temperature for 12 h, washed with 1M HCl and water, dried ($$ \text{Na}2\text{SO}4 $$), and concentrated.
- Recrystallization from ethanol/water yields 4-(pyrrolidin-1-ylsulfonyl)benzoic acid as a crystalline solid (7.2 g, 78%).
Table 1: Characterization Data for 4-(Pyrrolidin-1-ylsulfonyl)benzoic Acid
| Property | Value/Description |
|---|---|
| Melting Point | 182–184°C |
| $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d_6 $$) | δ 8.10 (d, 2H), 7.75 (d, 2H), 3.25 (m, 4H), 1.85 (m, 4H) |
| $$ ^{13}\text{C NMR} $$ | δ 167.5, 145.2, 134.8, 129.4, 127.9, 46.8, 25.3 |
| HRMS (ESI) | [M+H]$$ ^+ $$: Calcd. 284.0592, Found: 284.0589 |
Amide Coupling with 4-Bromoaniline
Acid Chloride Method
The carboxylic acid is activated as an acid chloride for nucleophilic attack by 4-bromoaniline:
$$
\text{4-SO}2(\text{C}4\text{H}8\text{N})\text{-C}6\text{H}4\text{-COOH} + \text{SOCl}2 \rightarrow \text{4-SO}2(\text{C}4\text{H}8\text{N})\text{-C}6\text{H}_4\text{-COCl}
$$
Procedure :
- 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (5.0 g, 17.6 mmol) is stirred with thionyl chloride (10 mL) and DMF (0.1 mL) at 50°C for 2 h.
- Excess $$ \text{SOCl}_2 $$ is removed under vacuum, and the residue is dissolved in DCM (50 mL).
- 4-Bromoaniline (3.4 g, 19.4 mmol) and triethylamine (3.7 mL, 26.4 mmol) are added.
- The mixture is stirred for 6 h, filtered, and concentrated. Purification by silica gel chromatography (hexane:EtOAc 3:1) yields the product (6.1 g, 82%).
Coupling Agent-Mediated Method
HATU-mediated coupling avoids handling reactive acid chlorides:
Procedure :
- 4-(Pyrrolidin-1-ylsulfonyl)benzoic acid (1.0 g, 3.5 mmol), HATU (1.6 g, 4.2 mmol), and DIPEA (1.8 mL, 10.5 mmol) are dissolved in DMF (15 mL).
- After 10 min, 4-bromoaniline (0.67 g, 3.9 mmol) is added, and the reaction is stirred overnight.
- The mixture is diluted with EtOAc, washed with water, and purified via column chromatography (hexane:EtOAc 2:1) to yield the product (1.2 g, 85%).
Table 2: Comparison of Coupling Methods
| Parameter | Acid Chloride Method | HATU Method |
|---|---|---|
| Yield | 82% | 85% |
| Purity (HPLC) | 98.5% | 99.1% |
| Reaction Time | 6 h | 12 h |
| Scalability | High | Moderate |
Optimization and Challenges
Solvent and Base Selection
Purification Challenges
- The product’s low solubility in polar solvents necessitates silica gel chromatography.
- Recrystallization from ethanol/water (7:3) achieves >99% purity for both methods.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Scientific Research Applications
N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the pyrrolidinylsulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Sulfonyl Group Variations
Table 1: Key Structural Differences in Sulfonyl Substituents
Key Observations :
Aromatic Substitution Patterns
Table 2: Impact of Aromatic Substitutions on Activity
Key Observations :
- Bromine at the para position (as in the target compound and K22) is associated with enhanced steric and electronic effects, which may improve binding to viral proteases or kinases .
- Methyl or halogen substitutions (e.g., 3a–3e in ) show variable synthetic yields (73–83%), indicating that electron-withdrawing groups (e.g., Br, Cl) optimize reaction efficiency .
Heterocyclic Modifications
Table 3: Heterocyclic Additions and Their Effects
Key Observations :
- Heterocyclic additions (e.g., triazole, imidazole) are linked to diverse biological activities, such as kinase inhibition or anticancer effects, whereas the target compound’s pyrrolidine sulfonyl group may prioritize solubility or metabolic stability .
- The aminothiazole scaffold in Compound 50 enhances NF-κB signaling, suggesting that heterocycles adjacent to sulfonamides modulate immune pathways .
Biological Activity
N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a compound that has attracted significant attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a bromophenyl group, a pyrrolidinylsulfonyl group, and a benzamide moiety, positions it as a valuable candidate for research into biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHBrNOS
- Molecular Weight : 356.23 g/mol
- CAS Number : 313528-68-6
This compound's structure facilitates its interaction with biological targets, which is critical for its potential therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to form specific interactions with molecular targets. The bromophenyl group can engage in halogen bonding, while the pyrrolidinylsulfonyl group is capable of forming hydrogen bonds and electrostatic interactions. These interactions may modulate enzyme or receptor activities, leading to various biological effects such as anti-inflammatory or anticancer properties.
Anticancer Potential
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds structurally similar to this benzamide derivative have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cell lines. The compound's mechanism may involve targeting specific oncogenic pathways or microRNAs associated with cancer progression.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory effects. Research indicates that similar sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The exact pathways through which this compound exerts these effects are still under investigation but may involve modulation of NF-kB signaling or inhibition of COX enzymes.
Research Findings and Case Studies
Several case studies and research findings have documented the biological activity of related compounds, providing insights into the potential applications of this compound:
Q & A
Q. What is the synthetic pathway for N-(4-bromophenyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide, and what are the critical reaction conditions?
The synthesis typically involves multi-step reactions starting with the benzamide core. Key steps include:
- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group via sulfonylation reactions using reagents like pyrrolidine and sulfur trioxide derivatives under controlled pH (7–9) and temperatures (0–5°C) to avoid side reactions .
- Coupling : Amide bond formation between 4-bromoaniline and the sulfonylated benzoyl chloride in anhydrous dichloromethane, catalyzed by triethylamine at room temperature .
- Purification : Recrystallization (e.g., using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. Which spectroscopic methods are used to characterize this compound?
- FT-IR : Confirms sulfonamide (1320–1350 cm⁻¹ S=O stretch) and amide (1650–1680 cm⁻¹ C=O stretch) functional groups .
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and pyrrolidine protons (δ 1.6–3.5 ppm). ¹³C NMR verifies the sulfonamide carbon at ~44 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 423.04) .
Q. What are the solubility properties of this compound in common solvents?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its sulfonamide group but limited solubility in water (<0.1 mg/mL at 25°C). Solubility in ethanol is ~5 mg/mL, making it suitable for in vitro assays .
Q. How is the compound screened for initial biological activity?
- Kinase Inhibition Assays : Tested at 10 concentrations (1×10⁻⁴–3×10⁻⁹ M) in 0.4% DMSO to determine IC₅₀ values against targets like PARP-1 or EGFR .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., S. aureus, C. albicans) at 1–100 µg/mL .
Advanced Research Questions
Q. How can reaction yields be optimized during large-scale synthesis?
- Temperature Control : Maintaining 0–5°C during sulfonylation prevents decomposition .
- Catalyst Optimization : Using DMAP (4-dimethylaminopyridine) accelerates amide coupling by 30% .
- Solvent Selection : Replacing dichloromethane with THF improves solubility of intermediates, increasing yield to 85% .
Q. How should conflicting bioactivity data (e.g., varying IC₅₀ across studies) be resolved?
- Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM) in kinase assays to reduce variability .
- Structural Validation : Re-analyze compound purity via HPLC-MS to rule out degradation products .
- Cellular Context : Account for differences in cell lines (e.g., HEK293 vs. HeLa) by normalizing to housekeeping gene expression .
Q. What strategies guide the design of derivatives with enhanced activity?
- Structure-Activity Relationship (SAR) :
- Pyrrolidine Modification : Replacing pyrrolidine with piperidine increases hydrophobic interactions, improving IC₅₀ by 2-fold .
- Bromophenyl Substitution : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances kinase binding affinity .
- Computational Docking : Use AutoDock Vina to predict binding poses with PARP-1 (PDB: 4UND), prioritizing derivatives with ΔG < -9 kcal/mol .
Q. What methods elucidate the compound’s mechanism of action in cellular systems?
- Pull-Down Assays : Biotinylated analogs are used to isolate target proteins from lysates, identified via LC-MS/MS .
- Kinase Profiling : Screen against a panel of 100 kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies cell death pathways (e.g., caspase-3 activation) .
Q. Which advanced purification techniques ensure high purity for in vivo studies?
Q. How does computational modeling support research on this compound?
- Pharmacophore Modeling : Define essential features (e.g., sulfonamide H-bond acceptor, bromophenyl hydrophobic region) using MOE software .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability in ATP-binding pockets, analyzing RMSD (<2 Å) and binding free energy (MM-PBSA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
